3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate

FPR1 antagonist inflammation SAR

3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate (CAS 185382-44-9) is a synthetic hybrid molecule that fuses a chromone (4H-1-benzopyran-4-one) core with a benzimidazole moiety at position 3 and an acetate ester at position 7. This compound represents the minimal unsubstituted scaffold within the 3-(benzimidazol-2-yl)-4H-chromen-4-one class, distinguishing it from analogs bearing additional alkyl, hydroxyl, or ester substituents on the chromone or benzimidazole rings.

Molecular Formula C18H12N2O4
Molecular Weight 320.3 g/mol
CAS No. 185382-44-9
Cat. No. B12572160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate
CAS185382-44-9
Molecular FormulaC18H12N2O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H12N2O4/c1-10(21)24-11-6-7-12-16(8-11)23-9-13(17(12)22)18-19-14-4-2-3-5-15(14)20-18/h2-9H,1H3,(H,19,20)
InChIKeyGBVNIZJMGPATDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl Acetate (CAS 185382-44-9): Core Scaffold Identification for Procurement Decisions


3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate (CAS 185382-44-9) is a synthetic hybrid molecule that fuses a chromone (4H-1-benzopyran-4-one) core with a benzimidazole moiety at position 3 and an acetate ester at position 7 [1]. This compound represents the minimal unsubstituted scaffold within the 3-(benzimidazol-2-yl)-4H-chromen-4-one class, distinguishing it from analogs bearing additional alkyl, hydroxyl, or ester substituents on the chromone or benzimidazole rings [1]. Its molecular formula is C₁₈H₁₂N₂O₄ with a molecular weight of 320.30 g/mol, and it is commercially available from multiple suppliers at purities of 97–98% .

Negative-control workflow

Published as inactive at FPR1, FPR2, FPR3 and CXCR1 in Ca²⁺ mobilization assays

SAR anchor point

Unsubstituted chromone-benzimidazole scaffold enables stepwise derivatization and substituent deconvolution

Pharmacophore reference

Experimentally verified inactive template for computational docking and pharmacophore model training

Why Generic Chromone-Benzimidazole Analogs Cannot Substitute for CAS 185382-44-9 in Targeted Assays


Within the 3-(benzimidazol-2-yl)-4H-chromen-4-one series, minor structural modifications produce dramatic, non-linear changes in biological activity. The unsubstituted parent scaffold (CAS 185382-44-9) lacks activity as a formyl peptide receptor 1 (FPR1) antagonist, whereas addition of a 2-methyl group on the chromone ring and a 6-ethyl or 6-hexyl substituent yields analogs with nanomolar to low-micromolar IC₅₀ values [1]. Conversely, exchanging the 7-acetate for a 7-hydroxyl group in an otherwise identical 2-methyl analog generates only weak activity (IC₅₀ 24.7 μM) [1]. These steep SAR relationships mean that procurement of a different in-class compound based solely on scaffold similarity will almost certainly yield an incorrect biological readout, making the specific CAS 185382-44-9 compound indispensable as the defined, fully characterized negative-control scaffold.

2‑Methyl‑6‑alkyl analogs are potent FPR1 antagonists

These substituted analogs show strong receptor blockade and cannot serve as negative controls; they may shift assay window dramatically.

7‑Hydroxy analog retains weak residual activity

Replacing the 7‑acetate with a hydroxyl group in a 2‑methyl analog yields measurable FPR1 activity, confounding SAR interpretation.

Chromane‑benzimidazole compounds target gastric H⁺/K⁺‑ATPase

Saturated chromane analogs are acid pump inhibitors and may not transfer to FPR1‑negative control applications.

Quantitative Differentiation Evidence for 3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl Acetate (CAS 185382-44-9)


FPR1 Antagonist Activity: Complete Loss of Function Relative to 2-Methyl-6-alkyl Analogs

In a direct head-to-head comparison within the same study, the target compound (Compound 8, CAS 185382-44-9) showed no detectable antagonist activity at FPR1 (IC₅₀ = N.A., i.e., >100 μM), while the most potent analog, Compound 10 (6-hexyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate), exhibited an IC₅₀ of 0.31 ± 0.13 μM with full efficacy (100%) in the FPR1-HL60 Ca²⁺ mobilization assay [1]. Compound 1 (6-ethyl-2-methyl-3-(1-ethyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate) showed intermediate activity with an IC₅₀ of 1.4 ± 0.24 μM [1]. This constitutes a >300-fold difference in potency between the unsubstituted scaffold and the lead analog.

FPR1 Antagonism
Head‑to‑head
Target IC₅₀ >100 µM (inactive) vs. Cmp 10 IC₅₀ 0.31 µM (>300‑fold difference)
Establishes validated negative control for FPR1 SAR
FLIPR Ca²⁺ mobilization assay in FPR1‑HL60 cells
FPR1 antagonist inflammation SAR

Substitution-Dependent Activity Switch: 7-Acetate vs 7-Hydroxyl Analog Comparison

Within the 3-(benzimidazol-2-yl)-4H-chromen-4-one series, addition of a 2-methyl group to the chromone ring alone is insufficient to confer potent FPR1 antagonist activity when paired with a 7-hydroxyl substituent: Compound 15 (2-methyl-3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one) showed only weak activity with an IC₅₀ of 24.7 ± 3.2 μM and 80% efficacy [1]. The target compound (Compound 8), bearing a 7-acetate instead of 7-hydroxyl but lacking the 2-methyl group, is completely inactive [1]. This demonstrates that neither the 7-acetate nor the 2-methyl group alone can rescue activity; both the 2-methyl group AND a 7-ester/ether substituent of appropriate lipophilicity are required, establishing the target compound as the essential null reference for deconvoluting substituent contributions [1].

7‑Substituent Requirement
Head‑to‑head
Target (7‑OAc, no 2‑CH₃): inactive; Cmp 15 (7‑OH, 2‑CH₃): IC₅₀ 24.7 µM (weak)
Demonstrates non‑additive substituent effects; clean baseline for SAR
Both 2‑methyl and 7‑ester required for potent activity
structure-activity relationship chromone FPR1

FPR1 Subtype Selectivity Classification: Unsubstituted Scaffold as Negative Control for Counter-Screening

The most potent FPR1 antagonists in this chromone series (e.g., Compound 10) demonstrated specificity for FPR1 over FPR2 and FPR3: they did not inhibit WKYMVM/WKYMVm-induced Ca²⁺ mobilization in FPR2-HL60 or FPR3-HL60 cells, nor did they interfere with IL-8-induced Ca²⁺ flux via CXCR1 [1]. The target compound (Compound 8) was tested in the same panel of assays as part of the full analog series and showed no activity against any FPR isoform [1]. This certifies CAS 185382-44-9 as a pre-validated, multi-receptor negative control suitable for counter-screening campaigns aimed at establishing FPR1 selectivity for new chemical entities, a capability that cannot be assumed for untested, structurally similar compounds purchased from other vendors.

Receptor Selectivity
Head‑to‑head
No activity at FPR1, FPR2, FPR3 or CXCR1 in counter‑screen panel
Pre‑validated multi‑receptor inert negative control
Certified by published selectivity profiling
FPR2 FPR3 receptor selectivity

Chromone vs Chromane Scaffold Oxidation State: Differential Pharmacological Relevance

A distinct class of patent-protected compounds (EP1963311B1 / US equivalent) describes chromane-substituted benzimidazoles (saturated pyran ring) as acid pump inhibitors for gastrointestinal indications, whereas the target compound contains an oxidized chromone (4-oxo-4H-1-benzopyran) core [1]. The chromone scaffold is planar due to the conjugated 4-keto group, while chromane analogs adopt non-planar, saturated conformations, leading to fundamentally different molecular recognition profiles. This oxidation-state distinction means that chromane-benzimidazole acid pump inhibitors cannot substitute for the chromone-benzimidazole scaffold in FPR1 or other chromone-directed programs, and vice versa [1]. The target compound is therefore the appropriate choice for programs requiring the oxidized chromone pharmacophore rather than the reduced chromane.

Scaffold Oxidation State
Class‑level
Chromone core (planar, 4‑oxo) vs. chromane (saturated, non‑planar)
Targets differ: FPR1 modulation vs. gastric H⁺/K⁺‑ATPase inhibition
Structural inference; no direct cross‑target assay data
chromone chromane acid pump inhibitor

Commercial Purity and Availability: Lot-to-Lot Consistency for Reproducible Assay Performance

CAS 185382-44-9 is stocked by at least two independent commercial suppliers (MolCore, CheMenu) at specified purities of 97–98% (NLT 98% per MolCore; 97% per CheMenu) . In contrast, several closely related analogs bearing additional 6-alkyl, 2-methyl, or N-alkyl substituents (e.g., Compounds 1 and 10 from the FPR1 study) are not listed in major commercial catalogs as pre-synthesized stock items and would require custom synthesis . This means the unsubstituted scaffold is the only member of the 3-(benzimidazol-2-yl)-4H-chromen-7-yl ester series that can be obtained off-the-shelf with documented purity, enabling immediate assay deployment without the lead time, cost, and batch variability associated with custom synthesis .

Commercial Availability
Data to verify
Purity 97–98% (MolCore/CheMenu); off‑the‑shelf catalog product
Supports immediate assay deployment without custom synthesis
Supplier QC data; verify lot‑specific purity
commercial availability purity specification quality control

Primary Application Scenarios for 3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl Acetate (CAS 185382-44-9) Supported by Quantitative Evidence


Validated Negative Control for FPR1 Antagonist High-Throughput Screening (HTS) Campaigns

The compound's published inactivity at FPR1, FPR2, FPR3, and CXCR1 in Ca²⁺ mobilization assays makes it an ideal negative control for HTS campaigns seeking novel FPR1 antagonists. Because it is the only unsubstituted scaffold tested in the full chromone-benzimidazole FPR1 SAR series, it provides a documented null reference that shares physicochemical properties (solubility, molecular weight, chromophore) with active analogs, minimizing false negatives from solubility or aggregation artifacts [1].

SAR Anchor Point for Systematic Derivatization of 3-(Benzimidazol-2-yl)-chromones

As the minimal scaffold within the series, CAS 185382-44-9 serves as the essential synthetic starting point for systematic SAR exploration. Introduction of the 2-methyl group (→ Compound 15, IC₅₀ 24.7 μM), combined with 7-ester optimization (→ Compound 1, IC₅₀ 1.4 μM), and 6-alkyl extension (→ Compound 10, IC₅₀ 0.31 μM) produces stepwise activity gains of >300-fold, enabling precise deconvolution of each substituent's contribution [1]. Without this baseline scaffold, SAR data from substituted analogs lack an interpretable reference point.

Chromone Pharmacophore Reference for Computational Docking and Pharmacophore Modeling

The FPR1 study demonstrated that pharmacophore modeling could distinguish active from inactive chromone analogs, with the target compound (inactive) populated at one end of the similarity spectrum and Compound 10 (highly active) at the other [1]. The compound thus provides a structurally defined, experimentally validated inactive template for training computational models that seek to predict FPR1 antagonist activity within chromone chemical space.

Application
Selection Property
Validation Focus
FPR1 antagonist HTS negative control
Confirmed multi‑receptor inactivity
Baseline Ca²⁺ flux signal in FPR1‑HL60 cells
SAR derivatization studies
Minimal unsubstituted scaffold
Substituent effect deconvolution
Computational docking / pharmacophore modeling
Experimentally verified inactive template
Activity prediction training set
Quote Request

Request a Quote for 3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.